molecular formula C12H8N2O7S B11941372 Phenyl 2,4-dinitrobenzenesulfonate CAS No. 31283-98-4

Phenyl 2,4-dinitrobenzenesulfonate

Cat. No.: B11941372
CAS No.: 31283-98-4
M. Wt: 324.27 g/mol
InChI Key: UONNCRCRHHFOAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,4-dinitrobenzenesulfonate can be synthesized through the reaction of phenol with 2,4-dinitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane . The reaction conditions are usually mild, and the product is obtained through simple purification techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction allows for efficient production of the compound for various applications .

Mechanism of Action

The mechanism of action of phenyl 2,4-dinitrobenzenesulfonate involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro groups on the benzene ring act as electron-withdrawing groups, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in the design of fluorescent probes, where the compound reacts with thiols to release a fluorescent signal . The molecular targets and pathways involved include the interaction with thiol-containing biomolecules, leading to the cleavage of the sulfonate group and subsequent fluorescence .

Properties

CAS No.

31283-98-4

Molecular Formula

C12H8N2O7S

Molecular Weight

324.27 g/mol

IUPAC Name

phenyl 2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)22(19,20)21-10-4-2-1-3-5-10/h1-8H

InChI Key

UONNCRCRHHFOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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